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molecular formula C11H13NO4 B8308239 2-Ethoxycarbonylamino-6-methylbenzoic acid

2-Ethoxycarbonylamino-6-methylbenzoic acid

Cat. No. B8308239
M. Wt: 223.22 g/mol
InChI Key: ZCUXKPNVSSPZIT-UHFFFAOYSA-N
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Patent
US04873232

Procedure details

2-Ethoxy-5-methyl-4H-3,1-benzoxazin-4-one (20 g., 97.56 mmol) of Preparation III herein, and 4N HCl (10 ml), were stirred in tetrahydrofuran (THF, 200 ml) at room temperature for 15 minutes. The reaction mixture was evaporated to dryness under reduced pressure. The residue was dissolved in ethyl acetate (250 ml), washed with water (3×150 ml), and evaporated to give a pale yellow solid. Recrystallization from ethyl acetate/ pet. ether afforded 2-ethoxycarbonylamino-6-methylbenzoic acid (16.18 g, 74%) as colorless crystals; m.p. 123.5°-125° C.; analysis for C11H13NO4 : C, 59.19; H, 5.87; N, 6.27. Found: C, 59.32; H, 5.95; N, 6.25.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[O:9][C:8](=[O:10])[C:7]2[C:11]([CH3:15])=[CH:12][CH:13]=[CH:14][C:6]=2[N:5]=1)[CH3:2].Cl.[O:17]1CCCC1>>[CH2:1]([O:3][C:4]([NH:5][C:6]1[CH:14]=[CH:13][CH:12]=[C:11]([CH3:15])[C:7]=1[C:8]([OH:17])=[O:10])=[O:9])[CH3:2]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)OC1=NC2=C(C(O1)=O)C(=CC=C2)C
Name
III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate (250 ml)
WASH
Type
WASH
Details
washed with water (3×150 ml)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a pale yellow solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate/ pet. ether

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)NC1=C(C(=O)O)C(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.18 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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